

Application of Mexiletine-d6 in therapeutic drug monitoring (TDM) assays.

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Compound of Interest

Compound Name: Mexiletine-d6 Hydrochloride

Cat. No.: B589877

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Introduction

Mexiletine is a Class IB antiarrhythmic drug used in the management of ventricular arrhythmias. Therapeutic drug monitoring (TDM) of mexiletine is crucial to ensure efficacy while avoiding toxicity, as the drug possesses a narrow therapeutic window. The generally accepted therapeutic range for mexiletine in serum or plasma is 0.5 to 2.0 mcg/mL. Concentrations exceeding 2.0 mcg/mL are associated with an increased risk of adverse effects, including central nervous system and gastrointestinal disturbances. Mexiletine-d6, a deuterated analog of mexiletine, serves as an ideal internal standard for quantitative assays due to its similar chemical and physical properties to the unlabeled drug, ensuring accurate and precise measurement by compensating for variability during sample preparation and analysis. This document provides detailed application notes and protocols for the use of Mexiletine-d6 in TDM assays utilizing ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).

Quantitative Data Summary

The following tables summarize the key quantitative parameters of a UPLC-MS/MS method for the determination of mexiletine in human plasma using Mexiletine-d6 as an internal standard.

Table 1: UPLC-MS/MS Method Parameters

Parameter	Value
Analytical Method	Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Internal Standard	Mexiletine-d6
Matrix	Human Plasma
Calibration Range	10.00 - 1000.00 ng/mL
Correlation Coefficient (r^2)	> 0.999

Table 2: Mass Spectrometry (MS/MS) Parameters

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Cone Voltage (V)	Collision Energy (eV)
Mexiletine	180.1	57.90	12.0	28.0
Mexiletine-d6	186.1	63.95	14.0	28.0

Table 3: Method Validation Parameters

Parameter	Specification
Accuracy	
LLOQ	$\pm 20.0\%$
LQC, MQC, HQC	$\pm 15.0\%$
Precision (%CV)	
LLOQ	$\leq 20.0\%$
LQC, MQC, HQC	$\leq 15.0\%$
Stability	
Freeze-Thaw (3 cycles)	No significant degradation
Bench-Top (25 hours)	No significant degradation
Processed Sample (28 hours at RT)	No significant degradation
Long-Term (59 days at -20°C)	No significant degradation

Experimental Protocols

This section details the protocols for sample preparation, UPLC analysis, and MS/MS detection for the therapeutic drug monitoring of mexiletine.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol describes the extraction of mexiletine and the internal standard, Mexiletine-d6, from human plasma.

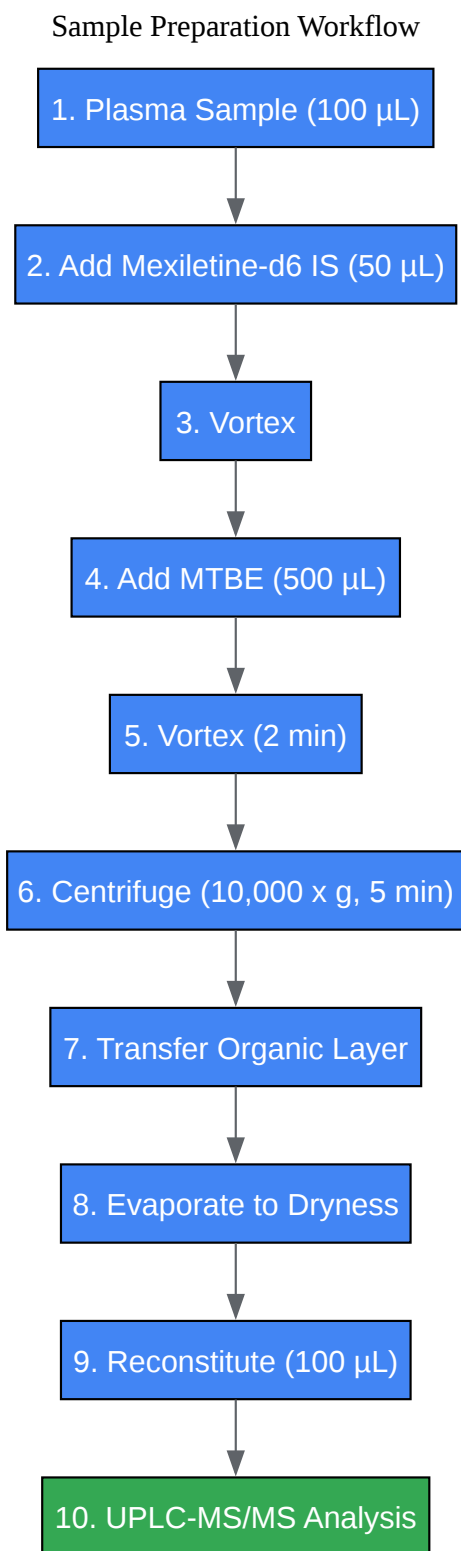
Materials:

- Human plasma samples
- Mexiletine-d6 internal standard working solution
- Methyl tert-butyl ether (MTBE)

- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Centrifuge
- Evaporator (e.g., nitrogen evaporator)
- Reconstitution solution (e.g., 50:50 acetonitrile:water)

Procedure:

- Pipette 100 μ L of human plasma into a 1.5 mL microcentrifuge tube.
- Add 50 μ L of the Mexiletine-d6 internal standard working solution to each plasma sample.
- Vortex mix for 10 seconds.
- Add 500 μ L of methyl tert-butyl ether (MTBE) to each tube.
- Vortex mix vigorously for 2 minutes.
- Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
- Carefully transfer the upper organic layer (containing mexiletine and Mexiletine-d6) to a clean microcentrifuge tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
- Reconstitute the dried extract in 100 μ L of the reconstitution solution.
- Vortex mix for 30 seconds to ensure complete dissolution.
- Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.



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Figure 1. Liquid-Liquid Extraction Workflow.

UPLC Method

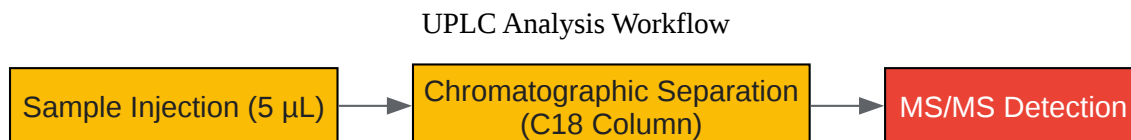
This protocol outlines the chromatographic separation of mexiletine and Mexiletine-d6.

Instrumentation:

- UPLC system with a binary solvent manager, sample manager, and column heater.

Chromatographic Conditions:

- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 μ m particle size)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: Acetonitrile
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μ L
- Column Temperature: 40°C
- Gradient:
 - Start with 95% Mobile Phase A
 - Linear gradient to 5% Mobile Phase A over 2.5 minutes
 - Hold at 5% Mobile Phase A for 0.5 minutes
 - Return to 95% Mobile Phase A over 0.1 minutes
 - Hold at 95% Mobile Phase A for 0.9 minutes to re-equilibrate
- Total Run Time: 4.0 minutes



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Figure 2. UPLC Analysis Workflow.

MS/MS Method

This protocol specifies the mass spectrometric conditions for the detection and quantification of mexiletine and Mexiletine-d6.

Instrumentation:

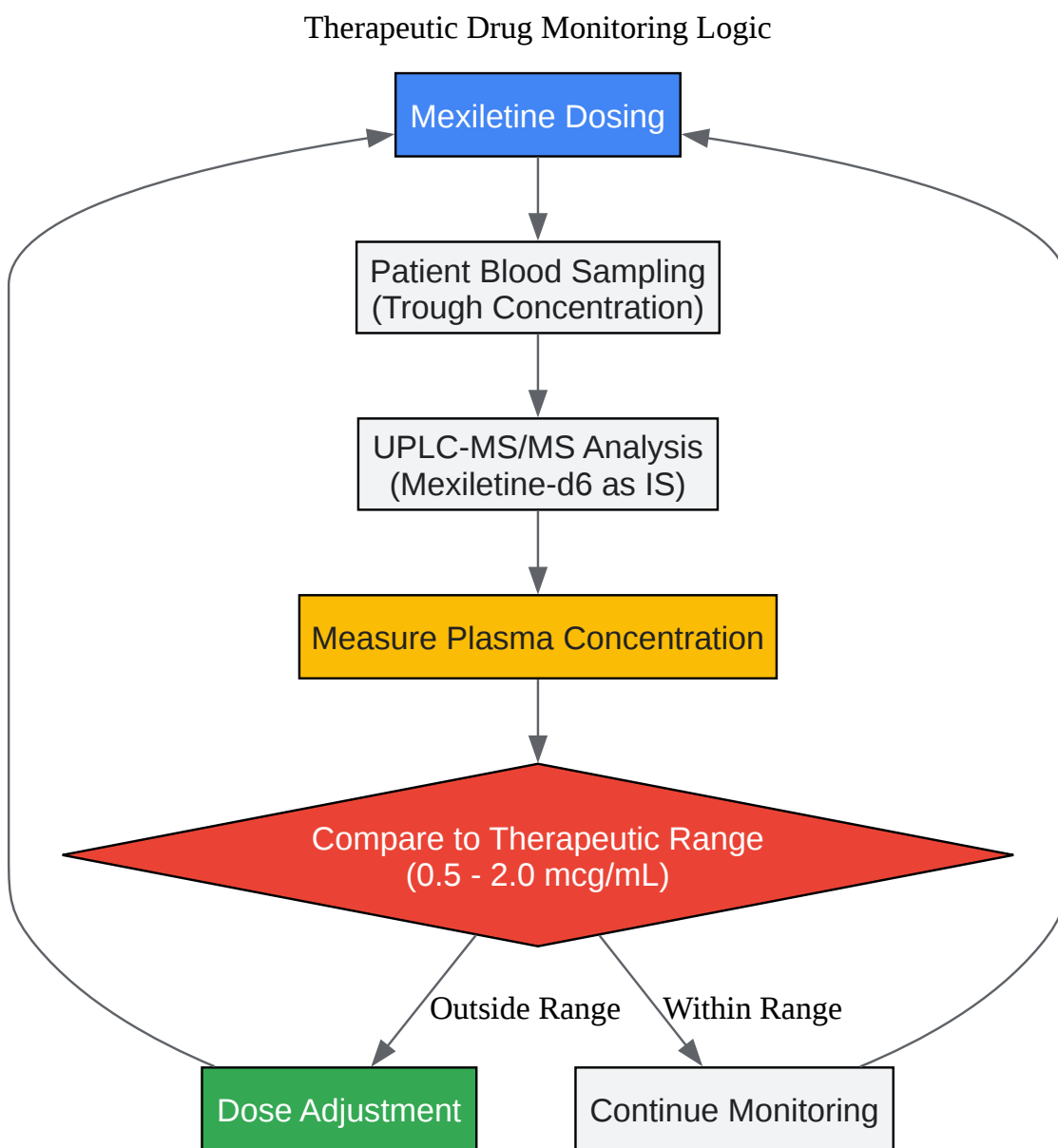
- Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

MS/MS Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Scan Type: Multiple Reaction Monitoring (MRM)
- Capillary Voltage: 3.0 kV
- Source Temperature: 150°C
- Desolvation Temperature: 350°C
- Desolvation Gas Flow: 800 L/hr
- Cone Gas Flow: 50 L/hr
- MRM Transitions and Parameters: See Table 2.

Logical Relationship of TDM

The following diagram illustrates the logical relationship in the therapeutic drug monitoring of mexiletine.



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Figure 3. TDM Logical Workflow.

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